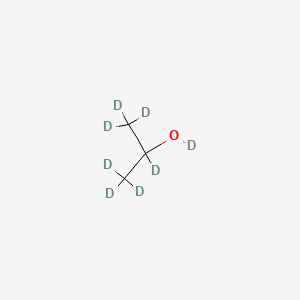
D-(+)-Galacturonic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Galacturonic acid monohydrate: is a sugar acid derived from D-galactose. It is an oxidized form of D-galactose and is a key component of pectin, existing as the polymer polygalacturonic acid . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate is typically synthesized through the hydrolysis of pectin using pectinase enzymes. The hydrolysis process breaks down the pectin into its constituent monosaccharides, including D-galacturonic acid. The resulting product is then extracted and purified to obtain D-galacturonic acid monohydrate .
Industrial Production Methods: In industrial settings, the production of D-galacturonic acid monohydrate involves the controlled hydrolysis of pectin under specific reaction conditions to ensure high yield and purity. The process includes steps such as enzymatic hydrolysis, extraction, and purification .
Chemical Reactions Analysis
Types of Reactions: D-(+)-Galacturonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: D-Galacturonic acid can be oxidized to form galactaric acid (mucic acid) using strong oxidizing agents such as nitric acid.
Reduction: Reduction of D-galacturonic acid can yield D-galactose using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galacturonic acid, leading to the formation of esters and ethers.
Major Products Formed:
Oxidation: Galactaric acid (mucic acid)
Reduction: D-Galactose
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
Chemistry: D-(+)-Galacturonic acid monohydrate is used as a standard reference material in high-performance liquid chromatography (HPLC) for the quantification of polysaccharides derived from plant sources .
Biology: In biological research, D-galacturonic acid monohydrate is utilized to study the metabolism of uronic acids and their role in cellular processes .
Medicine: this compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: In the food industry, D-galacturonic acid monohydrate is used in the production of pectin-based products and as a gelling agent .
Mechanism of Action
D-(+)-Galacturonic acid monohydrate exerts its effects through its interaction with various molecular targets and pathways. It is involved in the biosynthesis of pectin, where it forms the backbone of the polygalacturonic acid chain. The compound’s carboxylic acid group at C6 and aldehyde group at C1 play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
D-Glucuronic acid: Another uronic acid derived from glucose, used in detoxification processes in the liver.
L-Rhamnose: A naturally occurring deoxy sugar, often found in plant glycosides.
D-Mannuronic acid: A uronic acid derived from mannose, commonly found in alginates.
Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its role as a primary component of pectin, which is essential for plant cell wall structure and integrity. Its ability to form gels and its involvement in various biochemical pathways make it distinct from other similar compounds .
Properties
Molecular Formula |
C6H12O8 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 |
InChI Key |
BGHPCEJXDOGRGW-KSSASCOMSA-N |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


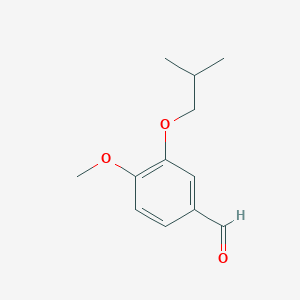
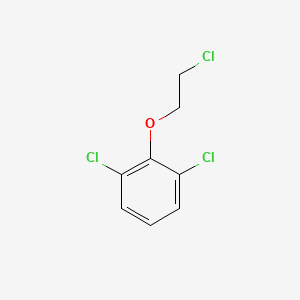
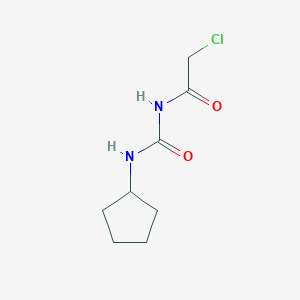
![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)
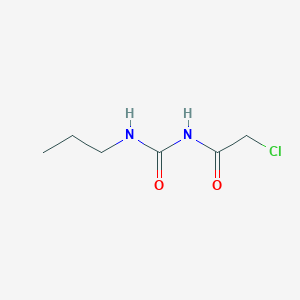
![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)
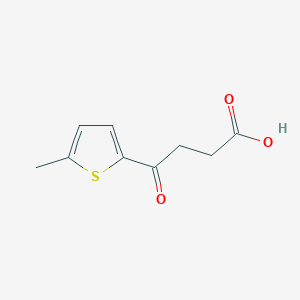
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

